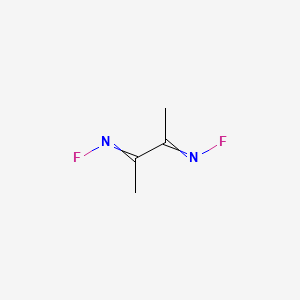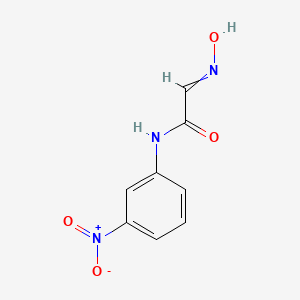![molecular formula C14H12BrNO3S2 B1175367 4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid CAS No. 17385-98-7](/img/structure/B1175367.png)
4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds similar to 4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid, often involves key intermediates such as Schiff bases and reactions with thiourea or thioacetic acid in the presence of catalytic amounts of anhydrous ZnCl2 (Bhovi K. Venkatesh et al., 2010). Microwave-assisted synthesis methods have also been employed to facilitate the preparation of thiazolidinone derivatives (Nace Zidar et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone compounds often features a planar thiazolidine moiety, to which various functional groups can be attached, influencing the compound's properties and reactivity (P. Kosma et al., 2012). Crystallographic studies provide insights into the arrangement of these molecules and their interactions in the solid state.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The compound 4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid and its derivatives have been extensively studied for their synthesis and structural characteristics. Guarda et al. (2003) described the synthesis and physico-chemical properties of several arylidene thiazolidines and benzothiazines compounds, including those with a 4-bromo-benzyl moiety. These compounds were prepared via Knoevenagel condensation with benzaldehydes, highlighting the compound's relevance in the synthesis of structurally complex molecules (Guarda et al., 2003).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of thiazolidinone derivatives. For instance, J. Doležel et al. (2009) prepared some [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids as potential antifungal compounds. Their study found that only certain derivatives exhibited significant antifungal activity, indicating the importance of structural variations on the biological activity of these compounds (Doležel et al., 2009).
Antileukemic Activity
The potential antileukemic activity of thiazolidinone derivatives has also been explored. Kryshchyshyn et al. (2020) synthesized a series of novel pyrrolidinedione-thiazolidinone hybrids, demonstrating that certain compounds possessed good and selective antiproliferative action against leukemia cell lines. This study signifies the therapeutic potential of thiazolidinone derivatives in treating leukemia (Kryshchyshyn et al., 2020).
Photostabilization and Thermal Properties
The modification of polymers with thiazolidinone derivatives to enhance their photostabilization and thermal properties has been investigated. Chandran et al. (2012) synthesized a chromophoric system incorporating 4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid into starch. This modification improved the light absorption and thermal stability of the polymeric system, suggesting applications in materials science (Chandran et al., 2012).
Propiedades
IUPAC Name |
4-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S2/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGDHNMSGUBRQU-FLIBITNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride](/img/structure/B1175303.png)
